2-amino-N-(tetrahydrofuran-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
2-amino-N-(tetrahydrofuran-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(tetrahydrofuran-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolo[2,3-b]quinoxaline Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted aniline and a diketone.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific conditions to ensure the incorporation of the trifluoromethyl group at the desired position.
Attachment of the Tetrahydrofuran-2-ylmethyl Group: This step can be carried out using a nucleophilic substitution reaction, where the tetrahydrofuran-2-ylmethyl group is introduced onto the amino group of the core structure.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(tetrahydrofuran-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents such as halides, sulfonates, and organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
2-amino-N-(tetrahydrofuran-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, facilitating the development of new materials and compounds.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2-amino-N-(tetrahydrofuran-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-2-phenyl-N-(tetrahydrofuran-2-ylmethyl)acetamide
- 2-amino-N-(tetrahydrofuran-2-ylmethyl)acetamide
Uniqueness
Compared to similar compounds, 2-amino-N-(tetrahydrofuran-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide stands out due to the presence of the trifluoromethyl group and the pyrrolo[2,3-b]quinoxaline core
Properties
Molecular Formula |
C23H20F3N5O2 |
---|---|
Molecular Weight |
455.4 g/mol |
IUPAC Name |
2-amino-N-(oxolan-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C23H20F3N5O2/c24-23(25,26)13-5-3-6-14(11-13)31-20(27)18(22(32)28-12-15-7-4-10-33-15)19-21(31)30-17-9-2-1-8-16(17)29-19/h1-3,5-6,8-9,11,15H,4,7,10,12,27H2,(H,28,32) |
InChI Key |
BGHWRCCOTDWHEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC=CC(=C5)C(F)(F)F)N |
Origin of Product |
United States |
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